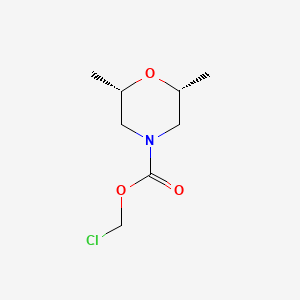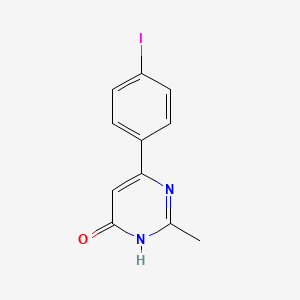
6-(4-Iodophenyl)-2-methylpyrimidin-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(4-Iodophenyl)-2-methylpyrimidin-4-ol is an organic compound that belongs to the class of pyrimidines. This compound features a pyrimidine ring substituted with a 4-hydroxy group, a 2-methyl group, and a 4-iodophenyl group. The presence of the iodine atom in the phenyl ring makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Iodophenyl)-2-methylpyrimidin-4-ol typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-iodoaniline and 2-methylpyrimidine-4-ol.
Coupling Reaction: The 4-iodoaniline undergoes a coupling reaction with 2-methylpyrimidine-4-ol in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under an inert atmosphere.
Reaction Conditions: The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures (around 100-120°C) for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Using large reactors to handle the increased volume of starting materials and reagents.
Purification: Employing techniques such as recrystallization or column chromatography to purify the final product.
Quality Control: Ensuring the product meets the required purity standards through rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions
6-(4-Iodophenyl)-2-methylpyrimidin-4-ol undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form hydroquinones.
Coupling Reactions: It can participate in coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as methanol or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in solvents like ethanol or tetrahydrofuran (THF).
Major Products
Substitution Products: Formation of compounds where the iodine atom is replaced by groups like methoxy, amino, or alkyl.
Oxidation Products: Formation of quinones or other oxidized derivatives.
Reduction Products: Formation of hydroquinones or other reduced derivatives.
Scientific Research Applications
6-(4-Iodophenyl)-2-methylpyrimidin-4-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-(4-Iodophenyl)-2-methylpyrimidin-4-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The iodine atom in the phenyl ring can enhance the compound’s binding affinity to its target, thereby increasing its potency.
Comparison with Similar Compounds
Similar Compounds
2-Benzylamino-4-(4-iodophenyl)amino-6-methylpyrimidine: Similar structure with a benzylamino group instead of a hydroxy group.
4-(4-Iodophenyl)-6-arylpyrimidin-2-amines: Compounds with different aryl substitutions on the pyrimidine ring.
2-Amino-4-(4-iodophenyl)amino-6-methylpyrimidine: An isosteric analog with an amino group instead of a hydroxy group.
Uniqueness
6-(4-Iodophenyl)-2-methylpyrimidin-4-ol is unique due to the presence of the hydroxy group at the 4-position of the pyrimidine ring, which can influence its reactivity and biological activity. The iodine atom in the phenyl ring also contributes to its distinct chemical properties, making it a valuable intermediate in various synthetic applications.
Properties
IUPAC Name |
4-(4-iodophenyl)-2-methyl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9IN2O/c1-7-13-10(6-11(15)14-7)8-2-4-9(12)5-3-8/h2-6H,1H3,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXKIJDBRQFTPPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=O)N1)C2=CC=C(C=C2)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9IN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
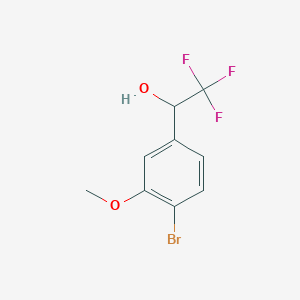
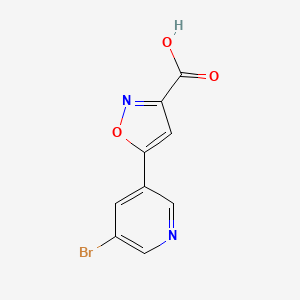
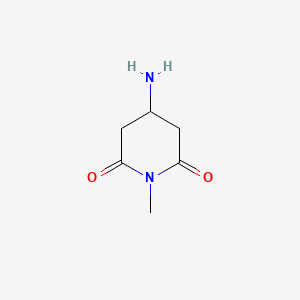
![5-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridin-3-ol](/img/structure/B13340656.png)
![(6-(4-Fluorobenzyl)-3,3-dimethyl-1-(2-((2R,5R)-5-methyl-2-(((R)-3-methylmorpholino)methyl)piperazin-1-yl)acetyl)-2,3-dihydro-1H-pyrrolo[3,2-b]pyridin-5-yl)methyl methanesulfonate](/img/structure/B13340663.png)
![6-Cyclopropyl-2,3-dihydropyrazolo[5,1-b]oxazole-7-carboxylic acid](/img/structure/B13340670.png)
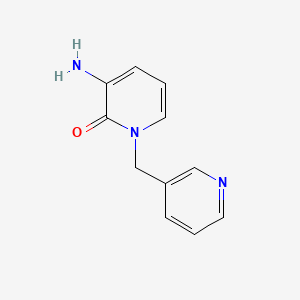
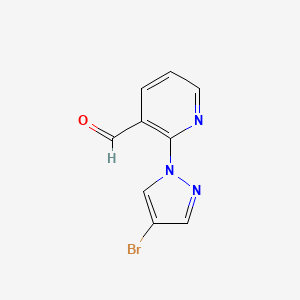
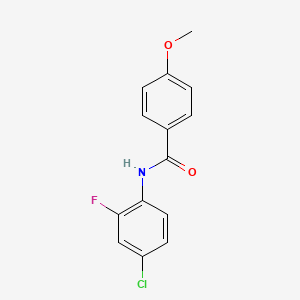
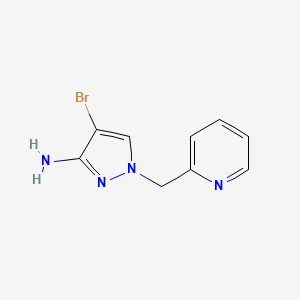
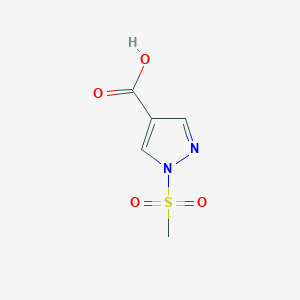
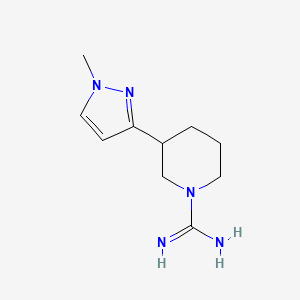
![Ethyl 3-[2-(chlorosulfonyl)-4,5-dimethoxyphenyl]propanoate](/img/structure/B13340733.png)
